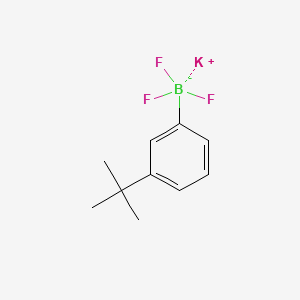
2-Chloro-3-(chloromethyl)-5,6,7,8-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-(chloromethyl)-5,6,7,8-tetrahydroquinoline is an organic compound that belongs to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agrochemicals, and materials science. This compound is particularly interesting due to its unique structure, which includes both chloro and chloromethyl functional groups attached to a tetrahydroquinoline ring system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(chloromethyl)-5,6,7,8-tetrahydroquinoline typically involves the chlorination of 5,6,7,8-tetrahydroquinoline. One common method is the reaction of 5,6,7,8-tetrahydroquinoline with thionyl chloride (SOCl₂) in the presence of a catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Chloro-3-(chloromethyl)-5,6,7,8-tetrahydroquinoline undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chloro and chloromethyl groups can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: The tetrahydroquinoline ring can be reduced to form fully saturated quinoline derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Major Products
Nucleophilic substitution: Products include azidoquinoline or thiocyanatoquinoline derivatives.
Oxidation: Products include quinoline N-oxides or carboxylic acid derivatives.
Reduction: Products include fully saturated quinoline derivatives.
科学的研究の応用
2-Chloro-3-(chloromethyl)-5,6,7,8-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential lead compound for the development of new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Chloro-3-(chloromethyl)-5,6,7,8-tetrahydroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or the modulation of receptor function. The tetrahydroquinoline ring system can also interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound.
類似化合物との比較
Similar Compounds
2-Chloroquinoline: Lacks the tetrahydro ring system and has different chemical properties.
3-Chloromethylquinoline: Lacks the chloro group and has different reactivity.
5,6,7,8-Tetrahydroquinoline: Lacks both chloro and chloromethyl groups and has different biological activities.
Uniqueness
2-Chloro-3-(chloromethyl)-5,6,7,8-tetrahydroquinoline is unique due to the presence of both chloro and chloromethyl groups on the tetrahydroquinoline ring system. This combination of functional groups provides the compound with distinct chemical reactivity and biological activities, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C10H11Cl2N |
|---|---|
分子量 |
216.10 g/mol |
IUPAC名 |
2-chloro-3-(chloromethyl)-5,6,7,8-tetrahydroquinoline |
InChI |
InChI=1S/C10H11Cl2N/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12/h5H,1-4,6H2 |
InChIキー |
ZEIMETAGZVJBTB-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=NC(=C(C=C2C1)CCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


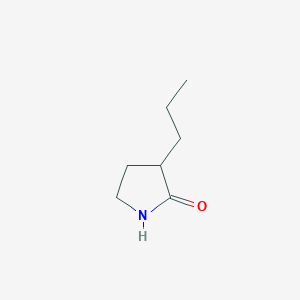
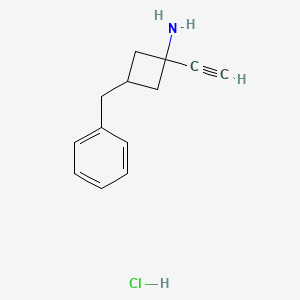
![Methyl 1-[(acetyloxy)methyl]-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13456977.png)

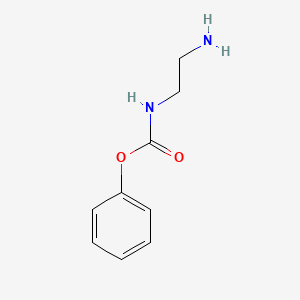
![3-[(Prop-2-yn-1-yl)amino]cyclobutane-1-carbonitrile hydrochloride](/img/structure/B13456987.png)
![4-[(2-Methylpropanoyl)oxy]butanoic acid](/img/structure/B13456994.png)
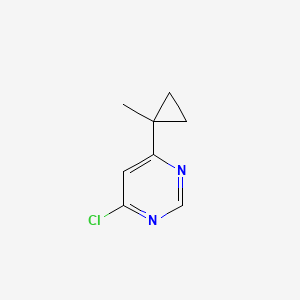

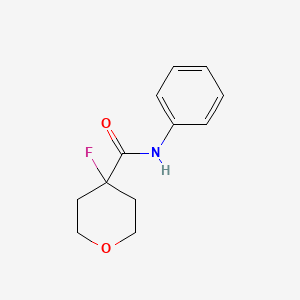
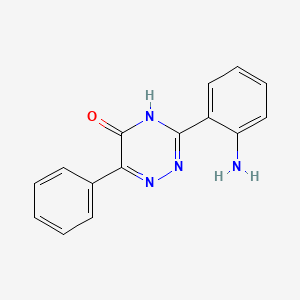
![tert-butyl N-[(2S)-1-(4-aminophenyl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B13457038.png)

